Panose (O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose) is a trisaccharide composed of three glucose units linked together. It is a branched oligosaccharide, meaning its glucose units are not arranged in a straight chain. Panose is naturally found in honey and is produced during the enzymatic breakdown of starch or pullulan by certain microorganisms. ,
Panose is primarily synthesized from pullulan, a polysaccharide produced by the fungus Aureobasidium pullulans. The enzymatic conversion of pullulan to panose is facilitated by specific enzymes such as neopullulanase. This process highlights the importance of microbial fermentation in producing functional oligosaccharides like panose .
Panose falls under the category of oligosaccharides, specifically classified as a non-digestible carbohydrate. Its classification can be further detailed as follows:
The synthesis of panose can be achieved through various methods, primarily focusing on enzymatic processes. Two notable methods include:
The enzymatic process involves:
Panose has a specific molecular structure characterized by its three glucose units linked by α-(1→6) and α-(1→4) glycosidic bonds. The structural formula can be represented as:
Panose undergoes various chemical reactions, primarily involving hydrolysis and fermentation processes. Key reactions include:
The hydrolysis reaction can be represented as follows:
This reaction highlights the potential for panose to act as a source of energy for various microorganisms.
The mechanism of action for panose primarily involves its role as a prebiotic. Upon ingestion, panose is not digested in the upper gastrointestinal tract but reaches the colon intact, where it serves as a substrate for beneficial gut microbiota.
Research indicates that the fermentation of panose leads to increased production of short-chain fatty acids such as acetate and butyrate, which are crucial for maintaining gut health and regulating inflammation .
Relevant analyses show that panose exhibits low glycemic index properties, making it suitable for diabetic diets.
Panose has several applications in both food science and pharmaceuticals:
Panose (C₁₈H₃₂O₁₆; molecular weight: 504.4 g/mol) is a trisaccharide carbohydrate composed of three glucose units linked by α-glycosidic bonds. Its structure features a unique α-1,6 linkage between the first and second glucose units, and an α-1,4 linkage between the second and third (Figure 1). This configuration classifies panose as an isomalto-oligosaccharide (IMO), distinct from maltose-series oligosaccharides due to its branching pattern [6]. The compound occurs naturally as an intermediate in starch metabolism and is also synthesized enzymatically for industrial applications. Its high solubility in water (>95% purity) and stability at temperatures below -10°C make it suitable for biochemical research [6].
Table 1: Molecular Properties of Panose
| Property | Value |
|---|---|
| CAS Number | 33401-87-5 |
| Molecular Formula | C₁₈H₃₂O₁₆ |
| Molecular Weight | 504.4 g/mol |
| Physical Form | White crystalline powder |
| Solubility | Highly water-soluble |
| Stability | >2 years at < -10°C |
Panose holds industrial significance as a prebiotic agent that selectively promotes beneficial gut microbiota. Unlike digestible sugars, it resists hydrolysis by salivary and pancreatic amylases, reaching the colon intact to ferment into short-chain fatty acids. This property underpins its use in functional foods for glycemic control and gut health enhancement [6]. In biotechnology, panose serves as a key substrate for characterizing enzyme kinetics. For example, amyloglucosidase hydrolyzes its α-1,4 linkages, while neopullulanase cleaves α-1,6 bonds, enabling precise studies of enzyme specificity. Recent research also explores its role in bacterial necromass recycling, where it contributes to marine carbon cycles via intra-population metabolic loops [6].
Excluded are pharmacological dosing, toxicology, and non-carbohydrate variants (e.g., font classification systems).
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